(S)-1-Benzyl-pyrrolidine-3-carbonitrile
Overview
Description
(S)-1-Benzyl-pyrrolidine-3-carbonitrile is an organic compound that belongs to the class of pyrrolidines It is characterized by a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a nitrile group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Benzylation: The nitrogen atom of the pyrrolidine ring is then benzylated using benzyl halides under basic conditions.
Nitrile Introduction: The nitrile group is introduced at the third carbon position through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Benzyl-pyrrolidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and nitrile functionality play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
®-1-Benzyl-pyrrolidine-3-carbonitrile: The enantiomer of the compound with different stereochemistry.
1-Benzyl-pyrrolidine-3-carboxamide: A similar compound with a carboxamide group instead of a nitrile group.
1-Benzyl-pyrrolidine-3-carboxylic acid: A compound with a carboxylic acid group at the third carbon position.
Uniqueness: (S)-1-Benzyl-pyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C#N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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